molecular formula C16H15ClN2O3 B11556979 2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide

2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide

Cat. No.: B11556979
M. Wt: 318.75 g/mol
InChI Key: RPWJVOUIDNHTMM-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a chloro group, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of 2-chlorobenzamide to introduce the nitro group, followed by a coupling reaction with 4-(propan-2-yl)aniline to form the final product. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and optimizing yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and strong nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-chloro-4-amino-N-[4-(propan-2-yl)phenyl]benzamide, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to participate in electrophilic aromatic substitution reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrophenol: Similar in structure but lacks the benzamide moiety.

    4-nitro-N-[4-(propan-2-yl)phenyl]benzamide: Similar but without the chloro group.

    2-chloro-N-[4-(propan-2-yl)phenyl]benzamide: Similar but without the nitro group.

Uniqueness

2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide is unique due to the presence of both the chloro and nitro groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

2-chloro-4-nitro-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H15ClN2O3/c1-10(2)11-3-5-12(6-4-11)18-16(20)14-8-7-13(19(21)22)9-15(14)17/h3-10H,1-2H3,(H,18,20)

InChI Key

RPWJVOUIDNHTMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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